1-(3-Chloro-6-ethoxyphenyl)ethanol

Beschreibung

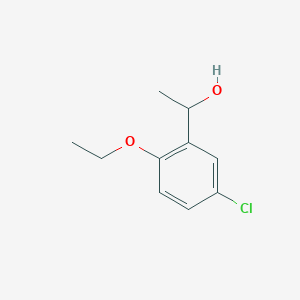

1-(3-Chloro-6-ethoxyphenyl)ethanol is a substituted phenyl ethanol derivative featuring a chlorine atom at the 3-position and an ethoxy group at the 6-position of the benzene ring. Notably, the ethoxy and chloro substituents influence its electronic and steric profiles, which may affect solubility, reactivity, and biological activity. The compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica) , suggesting niche applications or challenges in synthesis.

Eigenschaften

IUPAC Name |

1-(5-chloro-2-ethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIZOSDMOCKASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-ethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-6-ethoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-6-ethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the chloro group or convert the hydroxyl group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

Oxidation: 3-chloro-6-ethoxybenzaldehyde or 3-chloro-6-ethoxybenzoic acid.

Reduction: 1-(3-chloro-6-ethoxyphenyl)methane.

Substitution: 1-(3-azido-6-ethoxyphenyl)ethanol or 1-(3-thio-6-ethoxyphenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Drug Synthesis : The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity or tailor properties for specific therapeutic applications. For instance, it can be used to create analogs with improved efficacy against diseases such as cancer or infections.

- Biological Activity : Interaction studies have shown that 1-(3-Chloro-6-ethoxyphenyl)ethanol exhibits binding affinity to certain biological targets, which is crucial for understanding its mechanism of action. Such studies help in predicting potential side effects and therapeutic outcomes when used in drug formulations.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Comparative studies suggest that this compound may possess unique antimicrobial effects that warrant further investigation .

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reduction Reactions : The compound can be synthesized by reducing corresponding ketones or aldehydes.

- Substitution Reactions : Electrophilic aromatic substitution can introduce the chloro and ethoxy groups onto the phenyl ring.

These synthetic pathways are essential for producing derivatives with enhanced properties for specific applications.

Case Studies

Several case studies highlight the applications of this compound:

- Antileishmanial Activity : A study explored novel derivatives related to this compound for their antileishmanial activity. The research involved synthesizing new heterocycles and testing their effectiveness against Leishmania parasites, demonstrating the potential of this compound class in treating infectious diseases .

- Optimization of Drug Candidates : Research focused on optimizing drug candidates derived from this compound has shown promising results in enhancing their pharmacological profiles through structural modifications .

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-6-ethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

1-(3-Chloro-6-ethoxyphenyl)ethanol vs. 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone [102624-59-9]

- Key Differences: Functional Group: The target compound is an ethanol (secondary alcohol), while the analog is an ethanone (ketone). This distinction impacts hydrogen bonding capacity and acidity. Substituents: The ethanone analog has additional hydroxyl (-OH) and propyl (-C₃H₇) groups at positions 2 and 5, respectively, enhancing hydrophilicity and steric bulk compared to the ethoxy group in the target compound. Molecular Weight: The ethanone derivative has a molecular weight of 228.68 g/mol , whereas the ethanol derivative (C₁₀H₁₃ClO₂) would have a slightly higher molecular weight (~200–210 g/mol) due to the additional hydrogen atoms.

This compound vs. 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone [126405-76-3]

- Key Differences: Substituent Positions: The ethanone analog has hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2 and 6, respectively, creating a more polarizable aromatic system than the chloro-ethoxy substitution in the target compound. Synthesis: The ethanone analog is synthesized via nucleophilic substitution using sodium ethoxide and DMF , whereas the ethanol derivative likely requires reduction of a ketone precursor (e.g., via NaBH₄ or catalytic hydrogenation).

Physical and Chemical Properties

Biologische Aktivität

1-(3-Chloro-6-ethoxyphenyl)ethanol is a compound of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound this compound features a chloro-substituted aromatic ring and an ethoxy group, which are critical for its biological activity. The specific arrangement of these substituents may confer unique properties that differentiate it from other phenolic compounds.

Anti-inflammatory Effects

Chlorinated phenolic compounds are also known for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests that this compound may possess similar properties, potentially making it useful in treating inflammatory diseases.

Anticancer Potential

The potential anticancer activity of this compound is another area of interest. Studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of chlorinated phenolic compounds found that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.0338 mg/mL against resistant strains like MRSA . This highlights the potential of such compounds in developing new antimicrobial agents.

Evaluation of Anti-inflammatory Properties

In another study, chlorinated phenolic compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The results indicated a substantial reduction in COX activity, suggesting that this compound could similarly reduce inflammatory responses .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.